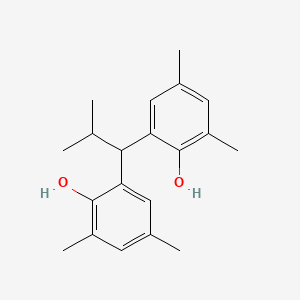
Phenol, 2,2'-(2-methylpropylidene)bis(4,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2'-(2-methylpropylidene)bis(4,6-dimethyl- is a natural product found in Metasequoia glyptostroboides with data available.
Applications De Recherche Scientifique
Molecular Structures and Chelation Properties
- Phenolic compounds, including variations like 2,6-bis[(dimethylamino)methyl]-4-methylphenol, demonstrate unique chelating properties with metals such as lithium and sodium. These phenolates form trinuclear and tetranuclear structures, studied through NMR spectroscopy and X-ray diffraction, highlighting their potential in inorganic chemistry and material science (Koten et al., 1993).
Corrosion Inhibition
- Certain phenolic compounds, like 4-{bis[(3,5-dimethyl-1H-pyrazolyl-1-yl)methyl]-amino}phenol, have been identified as potential corrosion inhibitors. Their efficiency has been analyzed using density functional theory, indicating their significance in protecting materials against corrosion (Wang et al., 2006).
Crystal Structures and Hydrogen Bonding
- Research on tetranuclear phenolic compounds reveals detailed insights into their crystal structures and intramolecular hydrogen bonds. Such studies are essential for understanding the molecular dynamics and potential applications in crystallography and materials science (Paulus & Böhmer, 1984).
Polymorphs and Solvates Analysis
- Investigations into polymorphs and solvates of bis-phenols, such as 4-[(2-fluorophenyl)(4-hydroxy-3,5-dimethyl phenyl)methyl]-2,6 dimethylphenol, provide valuable insights into their structural variations and interconversions. These studies contribute to the fields of crystal engineering and materials science (Nath & Baruah, 2013).
Electrochemical and Magnetic Properties of Copper Complexes
- Research on copper(II) complexes involving phenolic compounds, like 2-[bis(3-N, N-dimethylaminopropyl)aminomethyl]-6-[prolin-1-yl)methyl]-4-methylphenol, unveils their electrochemical and magnetic behaviors. Such studies are critical for advancing knowledge in coordination chemistry and material sciences (Mahalakshmy et al., 2004).
Vibrational Analysis of Phenolic Compounds
- Vibrational spectroscopy studies, like those conducted on N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, offer important insights into the molecular structure and dynamics of phenolic compounds. This knowledge is fundamental for applications in spectroscopy and molecular modeling (Dunkers & Ishida, 1995).
Copolymerization Studies Involving Phenolate Complexes
- Chromium(III) complexes with phenolate ligands have been studied for their efficiency in the copolymerization of cyclohexene oxide with CO2. Such research contributes to polymer science, particularly in developing eco-friendly polymers (Ni & Kozak, 2018).
Metabolism of Bisphenol A Derivatives
- Studies on the metabolism of Bisphenol A derivatives, such as 2,2-bis(4-hydroxyphenyl)propane, reveal new metabolites and pathways. This research is significant for understanding the environmental and health impacts of these compounds (Jaeg et al., 2004).
Propriétés
Numéro CAS |
33145-10-7 |
|---|---|
Nom du produit |
Phenol, 2,2'-(2-methylpropylidene)bis(4,6-dimethyl- |
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-[1-(2-hydroxy-3,5-dimethylphenyl)-2-methylpropyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C20H26O2/c1-11(2)18(16-9-12(3)7-14(5)19(16)21)17-10-13(4)8-15(6)20(17)22/h7-11,18,21-22H,1-6H3 |
Clé InChI |
SZAQZZKNQILGPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C)C)C(C)C)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C)C)C(C)C)O)C |
Autres numéros CAS |
33145-10-7 |
Description physique |
DryPowde |
Synonymes |
2,2'-isobutylidene-bis(4,6-dimethylphenol) IBBDP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



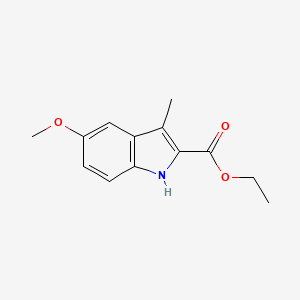
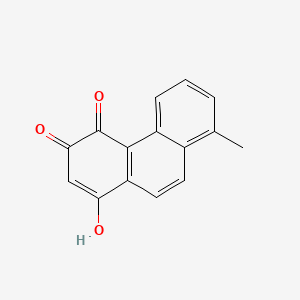
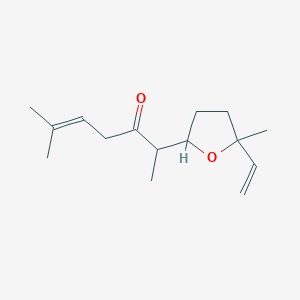
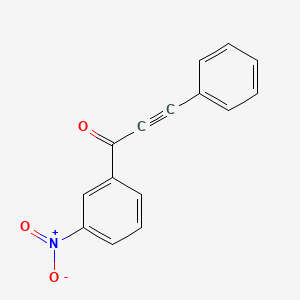
![(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200113.png)
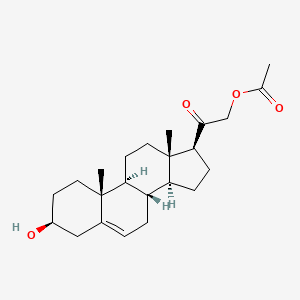
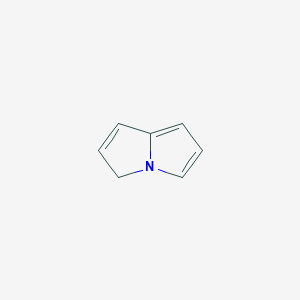
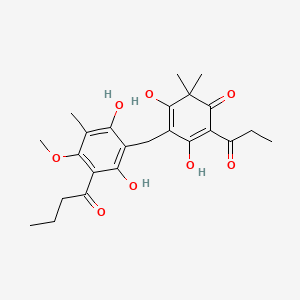
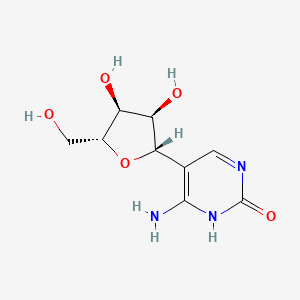
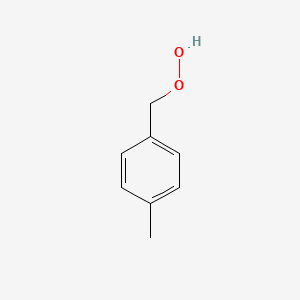

![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)
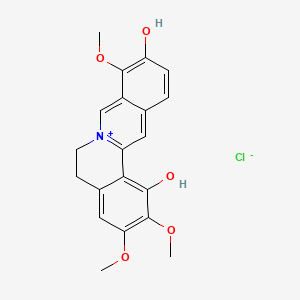
![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)